molecular formula C5H11N3S B14084095 methyl N'-(propan-2-ylideneamino)carbamimidothioate CAS No. 41208-11-1

methyl N'-(propan-2-ylideneamino)carbamimidothioate

Cat. No.: B14084095
CAS No.: 41208-11-1
M. Wt: 145.23 g/mol
InChI Key: RKPDHXGEFVRONA-UHFFFAOYSA-N
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Description

Methyl N'-(propan-2-ylideneamino)carbamimidothioate (CAS: 2218-27-1) is a thiourea derivative with the molecular formula C₅H₁₁N₃S·HI (including its hydroiodide salt form) . Its structure features a carbamimidothioate backbone substituted with a propan-2-ylideneamino group.

Properties

CAS No.

41208-11-1

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

methyl N'-(propan-2-ylideneamino)carbamimidothioate

InChI

InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8)

InChI Key

RKPDHXGEFVRONA-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .

Scientific Research Applications

Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The carbamimidothioate scaffold is highly modular, with substituents dictating reactivity and applications. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
Methyl N'-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioate Cyano, sulfonylpyridine C₈H₉N₅O₂S₂ Electron-withdrawing groups enhance zwitterionic stability; used in triazole synthesis.
(Z)-Methyl N-methyl-N'-tosyl-N-propargylcarbamimidothioate Tosyl, propargyl C₁₃H₁₅N₃O₂S₂ Pd-catalyzed carboamination yields 2-aminoimidazoles.
Methyl carbamimidothioate sulfate Sulfate salt CH₅N₂S·0.5H₂SO₄ Multicomponent reactions yield thiouracils with antiviral activity.
Quinoxaline-2,3-diylbis(methylene)dicarbamimidothioate Quinoxaline-linked C₁₀H₁₀N₆S₂ Bifunctional structure for selenium/sulfur isosterism in anticancer agents.
Methyl N'-cyano-N-(aryl)carbamimidothioates Cyano, aryl Variable Anticancer activity via tubulin polymerization inhibition.

Key Observations :

  • Electron-Withdrawing Groups: Cyano or sulfonyl groups (e.g., in ) stabilize zwitterionic forms, enabling nucleophilic substitution at specific positions.
  • Bulkier Substituents : Tosyl or propargyl groups () facilitate transition metal-catalyzed cyclization.
  • Salt Forms : Hydroiodide () and sulfate salts () influence solubility and reaction conditions.
Cyclization Reactions
  • Triazole Formation: Methyl N'-cyano derivatives (e.g., ) undergo hydrazine-induced cyclization to form 1,2,4-triazoles. Electron-withdrawing substituents require pH-controlled protonation (pH 1–2) for cyclization .
  • Thiouracil Synthesis: Methyl carbamimidothioate sulfate reacts with aldehydes and cyanoacetates in one-pot reactions to yield 4-aryl-5-cyano-1,6-dihydro-2-thiouracils (anti-HIV, antiviral) .
Transition Metal-Mediated Reactions
  • Propargyl-substituted analogs () participate in Pd-catalyzed alkyne carboamination, forming 2-aminoimidazoles.

Stability and Physicochemical Properties

  • Zwitterionic Stability: Cyano-substituted derivatives () form inner salts, enhancing thermal stability.
  • Salt Effects : Hydroiodide salts () exhibit higher molecular weights (273.14 g/mol) compared to sulfates, affecting crystallization and handling.

Biological Activity

Overview of Methyl N'-(propan-2-ylideneamino)carbamimidothioate

This compound is a chemical compound that belongs to the class of thiosemicarbazones. These compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity

Thiosemicarbazones have been reported to exhibit significant antimicrobial activity. Research indicates that derivatives of thiosemicarbazones can inhibit the growth of bacteria and fungi. The mechanism often involves the chelation of metal ions, which are essential for microbial growth and metabolism.

Anticancer Properties

Several studies have demonstrated that thiosemicarbazones possess anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Thiosemicarbazones may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of thiosemicarbazone derivatives, this compound was tested against various bacterial strains. The results showed a significant inhibition zone compared to control groups, indicating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another research focused on the anticancer properties of thiosemicarbazones found that this compound induced apoptosis in human cancer cell lines. The study highlighted its ability to activate caspase pathways, leading to programmed cell death.

Research Findings Summary Table

Activity Effect Mechanism References
AntimicrobialSignificant inhibition of bacteriaMetal ion chelation
AnticancerInduces apoptosisROS generation, caspase activation
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibition of cytokine signaling

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